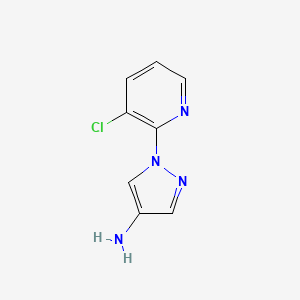

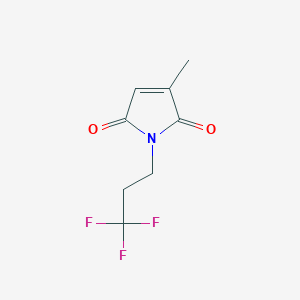

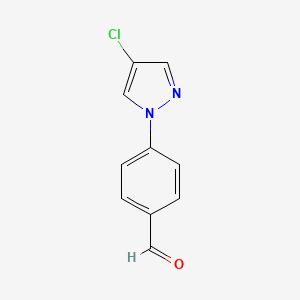

1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine

Descripción general

Descripción

The compound “1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are used in various fields due to their diverse biological activities .

Synthesis Analysis

While specific synthesis methods for “1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine” were not found, similar compounds have been synthesized using various methods. For example, a series of novel fluorinated pyrazole carboxamides derivatives were designed and synthesized . Another method involved the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines .Aplicaciones Científicas De Investigación

1-(3-Chloropyridin-2-yl)-1H-pyrazol-4-amine: A Comprehensive Analysis of Scientific Research Applications

Insecticide Development: This compound serves as a crucial scaffold in the structure of several commercial insecticides, such as chlorantraniliprole, cyantraniliprole, and SYP-9080. It has shown significant potential in controlling agricultural pests due to its larvicidal activity against species like Helicoverpa armigera and Plutella xylostella .

Pharmaceutical Synthesis: The compound is utilized in the synthesis of anthranilamide compounds, which have applications in the pharmaceutical industry. The methods for preparing derivatives of this compound are designed to be efficient and avoid the use of oxidation reagents, indicating its value in streamlining pharmaceutical production processes .

Direcciones Futuras

While specific future directions for “1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine” were not found, research into related compounds suggests potential for further studies. For example, compound 7g, a N-Pyridylpyrazole Thiazole Derivative, showed excellent insecticidal activities and is suggested as a promising insecticide lead for further studies .

Mecanismo De Acción

Target of Action

The primary target of 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine is the ryanodine receptor . This receptor plays a crucial role in the regulation of calcium ion channels in muscle cells, including both skeletal and cardiac muscles .

Mode of Action

1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine interacts with its target, the ryanodine receptor, by inducing its activation . This activation leads to the release of endogenous calcium ions, which can cause paralysis and ultimately death in sensitive species .

Biochemical Pathways

The compound affects the calcium signaling pathway, specifically the regulation of intracellular calcium levels . By activating the ryanodine receptor, it causes an increase in intracellular calcium levels, which disrupts normal cellular processes and leads to cell death .

Result of Action

The molecular and cellular effects of 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine’s action include the disruption of calcium ion homeostasis, leading to cell dysfunction and death . This is particularly effective against certain pests, making the compound a potential ingredient in insecticides .

Propiedades

IUPAC Name |

1-(3-chloropyridin-2-yl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-7-2-1-3-11-8(7)13-5-6(10)4-12-13/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSZTIOBQTWOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=C(C=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1526448.png)

![4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole](/img/structure/B1526457.png)

![4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole](/img/structure/B1526460.png)

![[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol](/img/structure/B1526463.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1526468.png)